4-{[(2Z,5E)-3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
Overview
Description
4-{[(2Z,5E)-3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a nitrobenzylidene group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z,5E)-3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed through the reaction of an appropriate thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a condensation reaction between the thiazolidine derivative and 4-methyl-3-nitrobenzaldehyde.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with 4-aminobenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z,5E)-3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or reduce the double bonds.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzoic acid ring.
Scientific Research Applications
4-{[(2Z,5E)-3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(2Z,5E)-3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A simpler compound with similar functional groups.
3-nitrobenzaldehyde: Shares the nitrobenzylidene group.
Thiazolidine derivatives: Compounds with similar ring structures.
Uniqueness
What sets 4-{[(2Z,5E)-3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid apart is its combination of functional groups and structural complexity
Properties
IUPAC Name |
4-[[(5E)-3-ethyl-5-[(4-methyl-3-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-3-22-18(24)17(11-13-5-4-12(2)16(10-13)23(27)28)29-20(22)21-15-8-6-14(7-9-15)19(25)26/h4-11H,3H2,1-2H3,(H,25,26)/b17-11+,21-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSKUQRGWDRVCD-UQZIKHPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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